Cas no 90407-14-0 (7-Chlorobenzo[b]thiophene)

7-Chlorobenzo[b]thiophene structure
7-Chlorobenzo[b]thiophene structure
Nome del prodotto:7-Chlorobenzo[b]thiophene
Numero CAS:90407-14-0
MF:C8H5ClS
MW:168.643299818039
MDL:MFCD00130097
CID:798323
PubChem ID:11062812

7-Chlorobenzo[b]thiophene Proprietà chimiche e fisiche

Nomi e identificatori

    • 7-Chlorobenzo[b]thiophene
    • 7-chloro-1-benzothiophene
    • 7-CHLORO-BENZO[B]THIOPHENE
    • Benzo[b]thiophene,7-chloro-
    • Benzo[b]thiophene, 7-chloro-
    • 7-chlorobenzothiophene
    • GKWIITWUDNYXMG-UHFFFAOYSA-N
    • FCH839645
    • 5048AC
    • AK116287
    • AX8110506
    • 7-Chlorobenzo[b]thiophene (ACI)
    • 90407-14-0
    • J-519213
    • DB-026985
    • AS-42000
    • SCHEMBL594318
    • CS-B1087
    • AKOS006275448
    • DTXSID00453774
    • SY242970
    • MFCD00130097
    • EN300-3458695
    • MDL: MFCD00130097
    • Inchi: 1S/C8H5ClS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H
    • Chiave InChI: GKWIITWUDNYXMG-UHFFFAOYSA-N
    • Sorrisi: ClC1C2=C(C=CS2)C=CC=1

Proprietà calcolate

  • Massa esatta: 167.98000
  • Massa monoisotopica: 167.980049
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 0
  • Complessità: 126
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.6
  • Superficie polare topologica: 28.2

Proprietà sperimentali

  • PSA: 28.24000
  • LogP: 3.55470

7-Chlorobenzo[b]thiophene Informazioni sulla sicurezza

7-Chlorobenzo[b]thiophene Dati doganali

  • CODICE SA:2934999090
  • Dati doganali:

    Codice doganale cinese:

    2934999090

    Panoramica:

    293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

7-Chlorobenzo[b]thiophene Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
ChemScence
CS-B1087-5g
7-Chlorobenzo[b]thiophene
90407-14-0 98.02%
5g
$1050.0 2022-04-26
abcr
AB448609-250mg
7-Chloro-benzo[b]thiophene, 95%; .
90407-14-0 95%
250mg
€150.40 2025-02-14
ChemScence
CS-B1087-100mg
7-Chlorobenzo[b]thiophene
90407-14-0 98.02%
100mg
$105.0 2022-04-26
Ambeed
A811166-5g
7-Chlorobenzo[b]thiophene
90407-14-0 98%
5g
$644.0 2023-09-02
Chemenu
CM129467-250mg
7-Chlorobenzo[b]thiophene
90407-14-0 95%+
250mg
$240 2021-08-05
eNovation Chemicals LLC
D747363-5g
7-Chlorobenzo[b]thiophene
90407-14-0 95%
5g
$980 2024-06-07
Chemenu
CM129467-1g
7-Chlorobenzo[b]thiophene
90407-14-0 95%+
1g
$466 2021-08-05
Chemenu
CM129467-5g
7-Chlorobenzo[b]thiophene
90407-14-0 95%+
5g
$1625 2021-08-05
Chemenu
CM129467-250mg
7-Chlorobenzo[b]thiophene
90407-14-0 95%+
250mg
$68 2024-07-20
Enamine
EN300-3458695-2.5g
7-chloro-1-benzothiophene
90407-14-0 95.0%
2.5g
$389.0 2025-03-18

7-Chlorobenzo[b]thiophene Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Hydrochloric acid ,  Water Solvents: Ethanol ,  Water
Riferimento
7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives
Rahman, Loay K. A.; et al, Journal of the Chemical Society, 1984, (3), 385-90

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Ethanol
2.1 Reagents: Hydrochloric acid ,  Water Solvents: Ethanol ,  Water
Riferimento
7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives
Rahman, Loay K. A.; et al, Journal of the Chemical Society, 1984, (3), 385-90

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  1.5 h, 0 °C
1.2 Solvents: Dimethylformamide ;  2 h, -40 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  20 min, 0 °C; 19 h, rt
Riferimento
Unexpected formation of 4,7-dihalobenzo[b]thiophenes using Ohira-Bestmann reagent and reactivity of the halogen-substituted benzo[b]thiophenes in Suzuki-Miyaura coupling with phenylboronic acid
Toyota, Kozo; et al, Heterocycles, 2019, 98(10), 1355-1374

Synthetic Routes 4

Condizioni di reazione
1.1 Catalysts: Phosphoric acid Solvents: Chlorobenzene ;  12 h, 130 °C
Riferimento
Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel-Crafts reaction
Ma, Weimin; et al, Organic Chemistry Frontiers, 2019, 6(4), 493-497

Synthetic Routes 5

Condizioni di reazione
Riferimento
7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives
Rahman, Loay K. A.; et al, Journal of the Chemical Society, 1984, (3), 385-90

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  20 min, 0 °C; 19 h, rt
Riferimento
Unexpected formation of 4,7-dihalobenzo[b]thiophenes using Ohira-Bestmann reagent and reactivity of the halogen-substituted benzo[b]thiophenes in Suzuki-Miyaura coupling with phenylboronic acid
Toyota, Kozo; et al, Heterocycles, 2019, 98(10), 1355-1374

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Hydrogen sulfide
Riferimento
High-temperature organic synthesis. XLII. Reaction of haloarenes and 2-chlorothiophene with hydrogen sulfide and acetylene
Denyagina, E. N.; et al, Zhurnal Organicheskoi Khimii, 1993, 29(11), 2246-50

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  1 h, 60 °C
1.2 6 h, reflux
2.1 Catalysts: Phosphoric acid Solvents: Chlorobenzene ;  12 h, 130 °C
Riferimento
Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel-Crafts reaction
Ma, Weimin; et al, Organic Chemistry Frontiers, 2019, 6(4), 493-497

7-Chlorobenzo[b]thiophene Raw materials

7-Chlorobenzo[b]thiophene Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:90407-14-0)7-Chlorobenzo[b]thiophene
A860809
Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):166.0/580.0